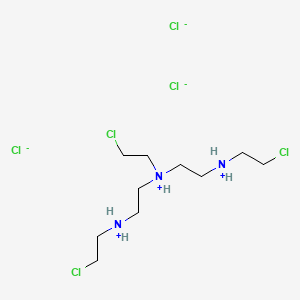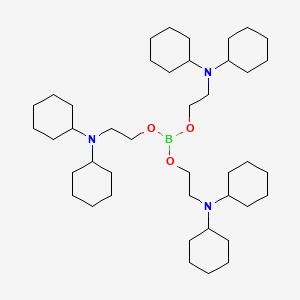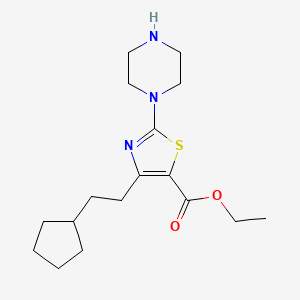
4-(2-Cyclopentylethyl)-2-(1-piperazinyl)-5-thiazolecarboxylic acid ethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Cyclopentylethyl)-2-(1-piperazinyl)-5-thiazolecarboxylic acid ethyl ester is a synthetic organic compound that features a thiazole ring, a piperazine moiety, and a cyclopentyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Cyclopentylethyl)-2-(1-piperazinyl)-5-thiazolecarboxylic acid ethyl ester typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Introduction of the Piperazine Moiety: The piperazine ring can be introduced via nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the thiazole intermediate.
Attachment of the Cyclopentyl Group: The cyclopentyl group can be attached through alkylation reactions, using cyclopentyl halides and a base to facilitate the reaction.
Esterification: The final step involves esterification to introduce the ethyl ester group, typically using ethanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
化学反应分析
Types of Reactions
4-(2-Cyclopentylethyl)-2-(1-piperazinyl)-5-thiazolecarboxylic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the piperazine and thiazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Alkyl halides for nucleophilic substitution, and electrophiles like acyl chlorides for electrophilic substitution.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new alkyl or acyl groups.
科学研究应用
4-(2-Cyclopentylethyl)-2-(1-piperazinyl)-5-thiazolecarboxylic acid ethyl ester has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 4-(2-Cyclopentylethyl)-2-(1-piperazinyl)-5-thiazolecarboxylic acid ethyl ester depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thiazole ring and piperazine moiety are often involved in binding interactions with these targets, influencing the compound’s efficacy and potency.
相似化合物的比较
Similar Compounds
4-(2-Cyclopentylethyl)-2-(1-piperazinyl)-5-thiazolecarboxylic acid methyl ester: Similar structure with a methyl ester group instead of an ethyl ester.
4-(2-Cyclopentylethyl)-2-(1-piperazinyl)-5-thiazolecarboxylic acid propyl ester: Similar structure with a propyl ester group.
Uniqueness
4-(2-Cyclopentylethyl)-2-(1-piperazinyl)-5-thiazolecarboxylic acid ethyl ester is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs. The ethyl ester group may influence its solubility, stability, and reactivity, making it a valuable compound for various applications.
属性
分子式 |
C17H27N3O2S |
|---|---|
分子量 |
337.5 g/mol |
IUPAC 名称 |
ethyl 4-(2-cyclopentylethyl)-2-piperazin-1-yl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C17H27N3O2S/c1-2-22-16(21)15-14(8-7-13-5-3-4-6-13)19-17(23-15)20-11-9-18-10-12-20/h13,18H,2-12H2,1H3 |
InChI 键 |
NQMFWNCNPSQBQV-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=C(N=C(S1)N2CCNCC2)CCC3CCCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



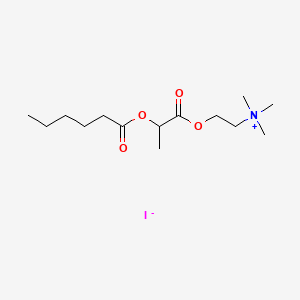

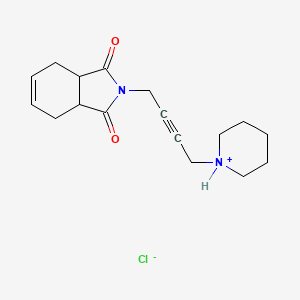
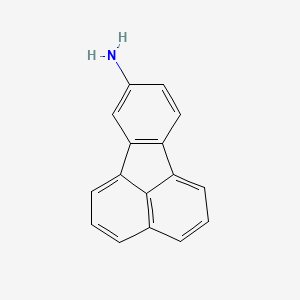
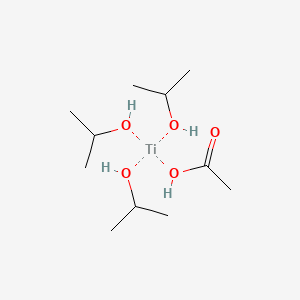
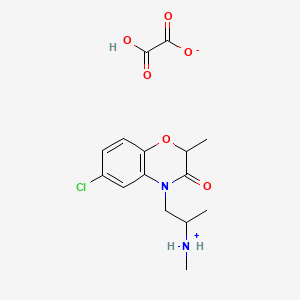
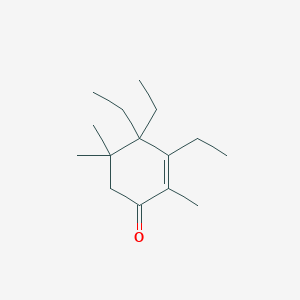

![Acetic acid, [4-[(1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthracenyl)oxy]phenoxy]-, ethyl ester](/img/structure/B13766129.png)

